molecular formula C17H16F3NO4S B2807646 Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate CAS No. 592470-86-5

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate

Cat. No.: B2807646
CAS No.: 592470-86-5
M. Wt: 387.37
InChI Key: RLWHKSZEQKQEMZ-UHFFFAOYSA-N
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Description

“Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate” is a chemical compound with the molecular formula C17H16F3NO4S . It is used in scientific research, with applications ranging from organic synthesis to material science.


Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a 4-methylphenyl group and a 3-(trifluoromethyl)phenyl group, as well as a glycinate group attached to a methyl group . The exact 3D structure would require more specific information or computational modeling to determine.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 387.37 . Other physical and chemical properties such as boiling point, density, and solubility would require specific experimental data or predictive modeling to determine .

Scientific Research Applications

Material Science Applications

  • Ionic Liquids and Polymer Electrolytes : Research by Zhang, Martin, and Desmarteau (2003) introduced a method for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, leading to the production of room temperature ionic liquids (RTILs) with potential applications in energy storage and electrochemistry. This methodology highlights the utility of sulfone derivatives in creating novel ionic compounds for industrial applications Zhang, G. Martin, & D. Desmarteau, 2003.

  • Polymer Electrolytes : Aziz et al. (2015) explored the impedance behavior of methyl-grafted natural rubber polymer electrolytes, incorporating lithium trifluoromethane sulfonate through the solution-cast technique. Their findings underscore the relevance of such compounds in enhancing the ionic conductivity and dielectric properties of polymer electrolytes, which are crucial for the development of high-performance batteries and other electronic devices Aziz et al., 2015.

Organic Synthesis and Catalysis

  • Enhanced Reactivity of Organic Oxidants : Jennings, O'Shea, and Schweppe (2001) reported on the enhanced oxidizing power of N-phosphinoyloxaziridines with a trifluoromethyl group, emphasizing the role of such compounds in facilitating organic synthesis reactions through improved reactivity and selectivity. This advancement is crucial for the development of more efficient and environmentally benign synthetic methodologies Jennings, John H. O'Shea, & A. Schweppe, 2001.

Pharmaceutical and Biomedical Applications

  • Radiosynthesis and PET Evaluation : Kumata et al. (2015) focused on the synthesis of glycogen synthase kinase 3β inhibitors for Alzheimer's disease, labeling compounds with carbon-11 for PET brain imaging. This research signifies the potential of fluorinated and sulfonated compounds in developing diagnostic tools for neurodegenerative diseases Kumata et al., 2015.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would likely depend on the specific context of its use, such as the type of reaction it’s involved in or the system it’s being studied in .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Properties

IUPAC Name

methyl 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c1-12-6-8-15(9-7-12)26(23,24)21(11-16(22)25-2)14-5-3-4-13(10-14)17(18,19)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWHKSZEQKQEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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